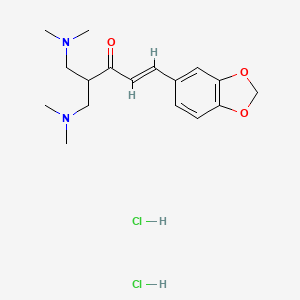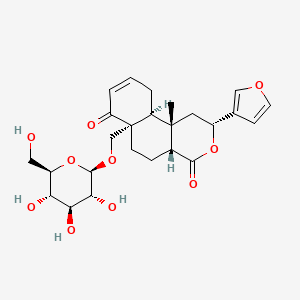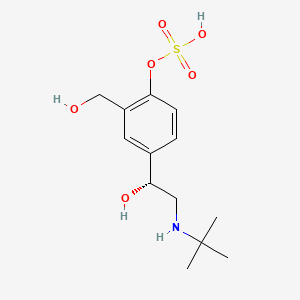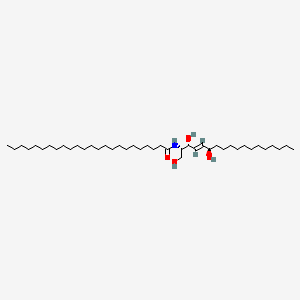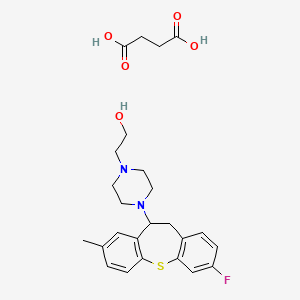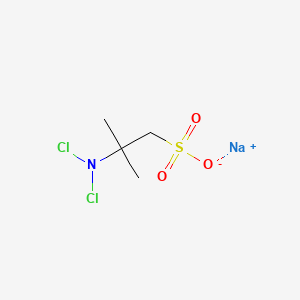
4-(gamma-Diethylaminopropyl)oxystilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(gamma-Diethylaminopropyl)oxystilbene is a synthetic organic compound characterized by the presence of a stilbene backbone with a diethylaminopropyl group attached to the fourth position of the phenyl ring. Stilbenes are a class of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(gamma-Diethylaminopropyl)oxystilbene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and diethylamine.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and diethylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 4-(gamma-Diethylaminopropyl)benzaldehyde.
Wittig Reaction: The next step involves a Wittig reaction, where the 4-(gamma-Diethylaminopropyl)benzaldehyde is reacted with a phosphonium ylide to form the stilbene backbone.
Oxidation: Finally, the compound is oxidized using an oxidizing agent like potassium permanganate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(gamma-Diethylaminopropyl)oxystilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydrostilbenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Quinones, hydroxy derivatives.
Reduction: Dihydrostilbenes, amine derivatives.
Substitution: Halogenated stilbenes, alkylated derivatives.
Scientific Research Applications
4-(gamma-Diethylaminopropyl)oxystilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(gamma-Diethylaminopropyl)oxystilbene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell proliferation, and oxidative stress response.
Comparison with Similar Compounds
4-(gamma-Diethylaminopropyl)oxystilbene can be compared with other similar compounds, such as:
Stilbene: The parent compound, known for its basic structure and properties.
4-Hydroxystilbene: A hydroxylated derivative with enhanced biological activity.
4-(gamma-Diethylaminopropyl)stilbene: A similar compound without the oxygen atom, used for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
110245-14-2 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-diethyl-3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-16H,3-4,8,17-18H2,1-2H3/b12-11+ |
InChI Key |
GKSJAJYQFPMNDL-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



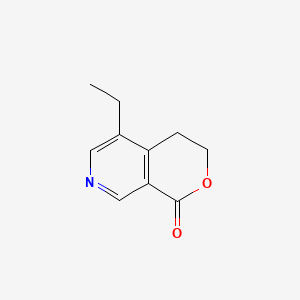
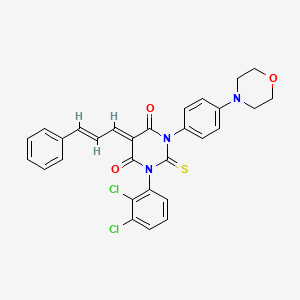

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
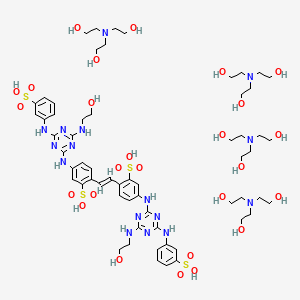
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
